![molecular formula C16H23F3N2 B5236308 1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5236308.png)
1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, in recent years, TFMPP has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine acts as a partial agonist at the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. It also has weak affinity for the dopamine D2 receptor. Activation of these receptors by 1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine can lead to changes in neurotransmitter release and neuronal activity, which can result in various physiological and behavioral effects.
Biochemical and Physiological Effects:
1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine has been found to have a range of effects on the central nervous system, including alterations in mood, anxiety, appetite, and sensory perception. It has also been shown to have effects on cardiovascular function, such as increasing heart rate and blood pressure. However, the exact physiological and biochemical effects of 1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine are still not fully understood, and further research is needed to elucidate its mechanisms of action.
Vorteile Und Einschränkungen Für Laborexperimente
1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine has several advantages as a research tool, including its ability to selectively activate specific serotonin receptors and its relatively low toxicity compared to other compounds. However, its recreational use and associated legal restrictions may limit its availability for research purposes. Additionally, the lack of knowledge about its long-term effects and potential for abuse should be taken into consideration when using 1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine in lab experiments.
Zukünftige Richtungen
Further research is needed to fully understand the mechanisms of action of 1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine and its potential therapeutic applications. One potential direction for future research is to investigate the effects of 1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine on specific brain regions and neural circuits. Additionally, the development of selective agonists or antagonists for specific serotonin receptors may lead to new therapeutic approaches for various neurological and psychiatric disorders.
Synthesemethoden
1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine can be synthesized by reacting 1-benzylpiperazine with trifluoromethyl iodide in the presence of a base, such as potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-propyl-N-[2-(trifluoromethyl)benzyl]-4-piperidinamine has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. It has been found to have an affinity for several receptors in the brain, including the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors. These receptors are involved in the regulation of mood, anxiety, and appetite, among other functions.
Eigenschaften
IUPAC Name |
1-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N2/c1-2-9-21-10-7-14(8-11-21)20-12-13-5-3-4-6-15(13)16(17,18)19/h3-6,14,20H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUNYKDQCKWPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-propyl-N-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.